

comparative analysis of RNase L inhibitors and activators

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A Comparative Guide to RNase L Inhibitors and Activators

For Researchers, Scientists, and Drug Development Professionals

Ribonuclease L (RNase L), a key enzyme in the innate immune system, represents a critical target for therapeutic intervention in various diseases, including viral infections, inflammatory disorders, and cancer.[1][2][3] As a latent endoribonuclease, its activity is tightly regulated, and its activation is a terminal step in the interferon (IFN)-induced 2',5'-oligoadenylate (2-5A) synthetase (OAS) pathway.[1][4] This guide provides a comparative analysis of known RNase L activators and inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools and developing novel therapeutic strategies.

The RNase L Signaling Pathway

The OAS-RNase L pathway is a primary line of defense against viral infections.[5] The process begins when viral double-stranded RNA (dsRNA) binds to and activates OAS enzymes.[6] Activated OAS synthesizes 2-5A from ATP, which then acts as a second messenger.[5] 2-5A binds to the ankyrin repeat domain of inactive RNase L monomers, inducing a conformational change that leads to dimerization and activation of its endoribonuclease domain.[1][7] Activated RNase L then indiscriminately cleaves single-stranded viral and cellular RNAs, primarily after UU and UA dinucleotide sequences.[8][9] This degradation of RNA inhibits viral replication, halts protein synthesis, and can trigger apoptosis in the infected cell.[2][5] Furthermore, the

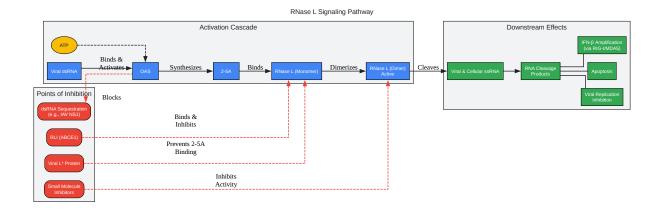




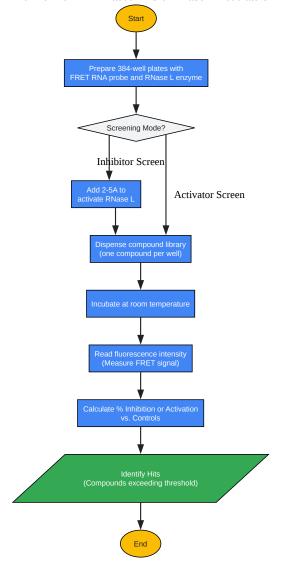


resulting RNA cleavage products can act as ligands for pattern recognition receptors like RIG-I and MDA5, amplifying the production of type I interferons and bolstering the antiviral response. [4][10]





Workflow for FRET-Based HTS of RNase L Modulators





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